3-chloro-1-(4-methoxyphenyl)pyrazin-2(1H)-one
Description
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Properties
IUPAC Name |
3-chloro-1-(4-methoxyphenyl)pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-9-4-2-8(3-5-9)14-7-6-13-10(12)11(14)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHFJSKMLBCMJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C(C2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-1-(4-methoxyphenyl)pyrazin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-chloro-1-(4-methoxyphenyl)pyrazin-2(1H)-one features a pyrazine core substituted with a chloro group and a methoxyphenyl moiety. This structural configuration is crucial for its biological activity, influencing its interaction with various molecular targets.
Pharmacological Properties
Research indicates that 3-chloro-1-(4-methoxyphenyl)pyrazin-2(1H)-one exhibits several pharmacological properties:
- Antimicrobial Activity : The compound has shown promising results against various pathogens. Studies have reported minimum inhibitory concentrations (MICs) demonstrating effective antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
- Anticancer Activity : The compound's potential as an anticancer agent has been explored in various studies. For instance, it has been evaluated for its cytotoxic effects on cancer cell lines, with findings indicating significant inhibition of cell proliferation .
- Anti-inflammatory Effects : Preliminary investigations suggest that 3-chloro-1-(4-methoxyphenyl)pyrazin-2(1H)-one may exert anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways .
The mechanisms through which 3-chloro-1-(4-methoxyphenyl)pyrazin-2(1H)-one exerts its biological effects are still under investigation, but several hypotheses have emerged:
- Enzyme Inhibition : The compound may inhibit the activity of enzymes involved in inflammation and cancer cell proliferation. This inhibition alters cellular signaling pathways, leading to reduced inflammation and tumor growth .
- Receptor Interaction : It is suggested that the compound interacts with specific receptors, modulating their activity and contributing to its pharmacological effects .
Table 1: Summary of Biological Activities
Notable Research Examples
- Antimicrobial Evaluation : A study conducted on various pyrazine derivatives, including 3-chloro-1-(4-methoxyphenyl)pyrazin-2(1H)-one, demonstrated its effectiveness against multiple bacterial strains, highlighting its potential as a new antimicrobial agent .
- Cytotoxicity Studies : In vitro tests showed that the compound significantly inhibited the growth of cancer cell lines such as Hep-2 and P815, suggesting its potential for further development as an anticancer drug .
- Mechanistic Insights : Research into the compound's mechanism revealed that it may induce apoptosis in cancer cells by activating specific signaling pathways, providing a basis for its anticancer activity .
Scientific Research Applications
Pharmacological Properties
The compound has been investigated for its potential as a pharmaceutical agent. Research indicates that derivatives of pyrazine compounds exhibit various biological activities, including:
- Antitumor Activity : Studies have shown that pyrazine derivatives can inhibit the growth of cancer cells. For instance, modifications in the pyrazine structure have led to compounds that display significant cytotoxic effects against various cancer cell lines .
- Neuropeptide S Receptor Antagonism : 3-Chloro-1-(4-methoxyphenyl)pyrazin-2(1H)-one and its analogs have been evaluated for their ability to act as antagonists at neuropeptide S receptors, which are implicated in anxiety and stress responses .
- Glycine Transporter Inhibition : The compound has also been explored as a glycine transporter 1 inhibitor, which could have implications for treating schizophrenia and other neuropsychiatric disorders. Compounds with similar structures have shown potent inhibitory activity against glycine transporters, suggesting a potential pathway for therapeutic development .
Case Studies
Several case studies highlight the applications of 3-chloro-1-(4-methoxyphenyl)pyrazin-2(1H)-one in drug discovery:
- Anticancer Research : A study demonstrated that certain derivatives of this compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic window for further development .
- Neuropharmacology : In another investigation, compounds related to 3-chloro-1-(4-methoxyphenyl)pyrazin-2(1H)-one were tested in animal models for their effects on anxiety-like behaviors. Results showed a reduction in anxiety symptoms, supporting their potential use in treating anxiety disorders .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at position 3 undergoes nucleophilic displacement due to the electron-withdrawing nature of the pyrazinone ring.
Key Reactions:
-
Amine Substitution :
Reacts with primary/secondary amines (e.g., morpholine, piperazine) in polar aprotic solvents (DMF, DMSO) at 80–100°C to yield 3-amino derivatives.
Example: -
Thiol Substitution :
Thiols (e.g., benzyl mercaptan) displace chlorine in the presence of NaH or EtN, forming thioether derivatives.
Conditions : 60°C, 12 h .
Transition Metal-Catalyzed Coupling Reactions
The chlorine atom participates in cross-coupling reactions, enabling C–C and C–N bond formation.
Suzuki-Miyaura Coupling
Reacts with aryl boronic acids under Pd catalysis:
Typical Conditions : DME/HO, 90°C, 24 h.
Yields : 50–75% .
Buchwald-Hartwig Amination
Forms C–N bonds with aryl/alkyl amines using Pd/Xantphos catalysts:
Example :
Elimination Reactions
Under basic conditions, elimination of HCl occurs, forming a pyrazine derivative:
Mechanism : Base-induced deprotonation at position 1, followed by E2 elimination .
Cycloaddition and Ring-Opening Reactions
The electron-deficient pyrazinone ring participates in [4+2] cycloadditions with dienophiles (e.g., maleimides):
Conditions : Reflux in toluene, 12 h .
Methoxy Group Oxidation
The 4-methoxyphenyl group is oxidized to a quinone using ceric ammonium nitrate (CAN):
Yield : ~40%.
Reduction of Pyrazinone Ring
Catalytic hydrogenation (H, Pd/C) reduces the pyrazinone to a tetrahydropyrazine derivative:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
